molecular formula C13H15F2N3 B11739146 N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11739146
M. Wt: 251.27 g/mol
InChI Key: FXQLCWGIQFGPGB-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole ring.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
  • N-[(2,3-dichlorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
  • N-[(2,3-difluorophenyl)methyl]-1-(methyl)-1H-pyrazol-5-amine

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both difluorophenyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The difluorophenyl group can enhance lipophilicity and metabolic stability, while the isopropyl group can affect steric interactions and binding affinity.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H15F2N3/c1-9(2)18-12(6-7-17-18)16-8-10-4-3-5-11(14)13(10)15/h3-7,9,16H,8H2,1-2H3

InChI Key

FXQLCWGIQFGPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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